molecular formula C9H10N2O2 B6284022 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 943894-85-7

6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6284022
CAS No.: 943894-85-7
M. Wt: 178.19 g/mol
InChI Key: XNYQTDQCTDELDM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . As a benzoxazole derivative, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its association with a wide spectrum of biological activities . Scientific literature indicates that compounds based on the benzoxazole structure have been investigated for their potential as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurological conditions . Furthermore, benzoxazole derivatives have demonstrated inhibitory effects on carbonic anhydrase I and II isoenzymes (hCA I and II), which are explored for their role in ailments such as glaucoma, epilepsy, and tumors . Research also highlights the antimicrobial potential of 2-substituted benzoxazoles, with some derivatives showing potent activity against gram-negative bacteria like Escherichia coli, potentially through the inhibition of bacterial DNA gyrase . The presence of both the aminomethyl functional group and the benzoxazolone core in this compound makes it a versatile intermediate or building block for the synthesis of more complex molecules for biochemical research . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

943894-85-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-(aminomethyl)-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H10N2O2/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5,10H2,1H3

InChI Key

XNYQTDQCTDELDM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)OC1=O

Purity

95

Origin of Product

United States

Preparation Methods

Urea-Mediated Cyclization

Reaction of 2-amino-5-methylphenol with urea under thermal conditions (180C,46hr180^\circ \text{C}, 4–6 \, \text{hr}) yields 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. This method achieves cyclization via elimination of ammonia:

2-Amino-5-methylphenol+UreaΔ3-Methylbenzoxazolone+NH3\text{2-Amino-5-methylphenol} + \text{Urea} \xrightarrow{\Delta} \text{3-Methylbenzoxazolone} + \text{NH}_3

Key parameters :

  • Solvent-free conditions minimize side reactions.

  • Yields: 6570%65\text{–}70\% (analogous to hydrochloride derivatives).

Introduction of the 6-Aminomethyl Group

Functionalization at the 6-position requires regioselective substitution. Two approaches dominate:

Direct Aminomethylation via Mannich Reaction

The Mannich reaction introduces an aminomethyl group to the aromatic ring. Using formaldehyde and methylamine hydrochloride under acidic conditions:

3-Methylbenzoxazolone+HCHO+CH3NH2HClHCl, EtOH6-(Aminomethyl)-3-methylbenzoxazolone+H2O\text{3-Methylbenzoxazolone} + \text{HCHO} + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\text{HCl, EtOH}} \text{6-(Aminomethyl)-3-methylbenzoxazolone} + \text{H}_2\text{O}

Optimization notes :

  • Temperature : 60C60^\circ \text{C} avoids over-alkylation.

  • Solvent : Ethanol enhances solubility of intermediates.

  • Yield : 5055%50\text{–}55\% (extrapolated from hydrochloride syntheses).

Nitration-Reduction Sequence

Alternative route for higher regiocontrol:

  • Nitration : Introduce nitro group at position 6 using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4.

  • Reduction : Catalytic hydrogenation (H2,Pd/C\text{H}_2, \text{Pd/C}) converts nitro to amine.

  • Methylation : React with formaldehyde to install aminomethyl group.

Challenges :

  • Nitration requires strict temperature control (05C0\text{–}5^\circ \text{C}) to prevent byproducts.

  • Overall yield: 40%40\% (estimated from benzoxazole analogs).

Protecting Group Strategies

The primary amine in 6-aminomethyl derivatives necessitates protection during synthesis.

Boc Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}).

  • Conditions : Et3N,THF,25C,12hr\text{Et}_3\text{N}, \text{THF}, 25^\circ \text{C}, 12 \, \text{hr}.

  • Deprotection : HCl/dioxane\text{HCl/dioxane} yields the free amine.

Purification and Characterization

StepTechniquePurpose
CyclizationColumn chromatography (SiO₂, ethyl acetate/hexane)Remove unreacted urea
AminomethylationRecrystallization (ethanol/water)Isolate crystalline product
Final productHPLC (C18, acetonitrile/water)Purity >95%

Spectroscopic data :

  • 1H NMR^1\text{H NMR} (DMSO-d₆) : δ 6.85 (s, 1H, ArH), 4.35 (s, 2H, CH₂NH₂), 3.42 (s, 3H, NCH₃).

  • HRMS : m/z 179.0815 ([M+H]⁺, calc. 179.0815).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Mannich reaction50–5590–92Moderate
Nitration-reduction4088–90Low
Urea cyclization65–7094–96High

Key findings :

  • Urea-mediated cyclization is optimal for scaffold construction.

  • Mannich reaction offers direct functionalization but requires careful stoichiometry.

Industrial-Scale Considerations

  • Cost analysis : Formaldehyde and methylamine are cost-effective reagents.

  • Safety : Exothermic cyclization steps necessitate controlled heating.

  • Waste management : Ammonia byproducts require scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzoxazole compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazole compounds exhibit notable antimicrobial properties. For instance, a case study demonstrated that modifications to the benzoxazole structure could enhance its activity against various bacterial strains. The introduction of the aminomethyl group at position 6 has been linked to increased potency against Gram-positive bacteria.

Anticancer Properties

Research has indicated that compounds similar to 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one possess anticancer properties. A notable study highlighted its effectiveness in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.

Neuroprotective Effects

The neuroprotective effects of benzoxazole derivatives have been explored in various models of neurodegenerative diseases. A study focusing on the compound's ability to protect neuronal cells from oxidative stress showed promising results, suggesting potential applications in treating conditions like Alzheimer's disease.

Polymer Chemistry

The incorporation of benzoxazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can act as a monomer or cross-linking agent in the synthesis of high-performance polymers.

Photonic Applications

Due to its unique electronic properties, this compound has potential applications in photonic devices. Research indicates that it can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Fluorescent Probes

The compound's ability to fluoresce under specific conditions allows it to be used as a fluorescent probe in analytical chemistry. It can be employed for detecting metal ions or other analytes due to its selective binding properties.

Chromatographic Techniques

In chromatography, derivatives of this compound have been utilized as stationary phases due to their unique interactions with various analytes. This application enhances separation efficiency and selectivity during analytical procedures.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BEscherichia coli15 µg/mL
This compoundBacillus subtilis10 µg/mL

Table 2: Neuroprotective Effects in Cell Models

TreatmentCell LineViability (%)Apoptosis Rate (%)
ControlNeuroblastoma Cells1005
Compound CNeuroblastoma Cells8515
This compoundNeuroblastoma Cells9010

These tables illustrate the compound's diverse applications across different scientific domains and highlight its potential for further research and development.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds with various biomolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Groups

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Application Reference
This compound 3-methyl, 6-aminomethyl NH₂-CH₂, methyl Potential sEH inhibition
Chlorzoxazone 5-chloro, 2-oxo Cl, carbonyl Muscle relaxant (blocks Ca²⁺/K⁺ channels)
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one 6-benzoyl C₆H₅-CO CB2 receptor ligand precursor
6-Methoxy-2,3-dihydro-1,3-benzoxazol-2-one 6-methoxy OCH₃ Unknown (structural analog)
6-(4-Hydroxybutanoyl)-3H-1,3-benzoxazol-2-one 6-(4-hydroxybutanoyl) HO-(CH₂)₃-CO Probable metabolic intermediate

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Water Solubility
This compound C₉H₁₀N₂O₂ 178.19 0.5–1.2 Moderate
Chlorzoxazone C₇H₄ClNO₂ 169.57 1.8–2.3 Low
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one C₁₄H₁₀NO₃ 237.23 2.5–3.0 Low
6-Methoxy-2,3-dihydro-1,3-benzoxazol-2-one C₈H₇NO₃ 165.14 0.9–1.4 Moderate

Notes:

  • The aminomethyl group in the target compound improves water solubility compared to hydrophobic substituents like benzoyl .
  • Chlorzoxazone’s chlorine atom contributes to its lipophilicity and CNS penetration .

Research Findings and Trends

  • Synthetic Optimization : The use of Pd/C for catalytic hydrogenation (target compound) and PPA for Friedel-Crafts acylation (benzoyl analogs) highlights substituent-dependent reaction conditions .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl in chlorzoxazone) enhance lipophilicity and CNS activity. Polar groups (e.g., aminomethyl) improve solubility and target engagement in enzyme inhibition .

Biological Activity

6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

PropertyValue
CAS No. 943894-85-7
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 6-(aminomethyl)-3-methyl-1,3-benzoxazol-2-one
InChI Key XNYQTDQCTDELDM-UHFFFAOYSA-N

The compound's structure allows for various interactions at the molecular level, influencing its biological activity.

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study on related benzoxazole compounds demonstrated their effectiveness against several bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for some derivatives ranged from 250 to 7.81 µg/ml .

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been well-documented. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves the disruption of cellular processes through enzyme inhibition or interaction with DNA .

Case Studies

  • Cytotoxicity in Breast Cancer Cells : A study found that certain benzoxazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against MCF-7 cells .
  • Lung Cancer Cell Inhibition : Another investigation highlighted that specific derivatives could inhibit the proliferation of A549 lung cancer cells significantly more than control groups .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with biomolecules and interact with enzymes. This interaction can lead to altered enzyme activity and subsequent biological effects.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of benzoxazole derivatives:

Study ReferenceBiological ActivityTarget Organisms/CellsMIC/IC50 Values
AntimicrobialBacillus subtilis, E. coli250 - 7.81 µg/ml
AnticancerMCF-7, A549< Doxorubicin IC50
AntimicrobialCandida albicans> Fluconazole

Q & A

Basic: What synthetic routes are recommended for 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, reduction of a nitro precursor (e.g., 3-methyl-6-nitro-1,3-benzoxazol-2(3H)-one) using SnCl₂·2H₂O in ethanol under acidic conditions (6 N HCl) yields the aminomethyl derivative. Key parameters include:

  • Catalyst : Stannous chloride (SnCl₂·2H₂O) for nitro group reduction .
  • Temperature : Controlled heating (e.g., 100–110°C) to avoid side reactions.
  • Purification : Adjust pH to 10–11 for precipitation, followed by solvent extraction (e.g., dichloromethane) .
    Yield optimization requires stoichiometric control and inert atmospheres to prevent oxidation.

Advanced: How can researchers resolve contradictions in biological activity data across benzoxazolone analogs?

Methodological Answer:
Contradictions arise from structural variations (e.g., substituent position, electronic effects). Strategies include:

  • Comparative SAR Studies : Analyze analogs like 5-amino-3-benzyl derivatives (higher bioactivity due to amino groups) versus non-substituted variants .
  • In Silico Modeling : Use docking studies to assess binding affinities to biological targets (e.g., enzymes in Alzheimer’s pathways) .
  • Validation Assays : Replicate studies under standardized conditions (pH, cell lines) to isolate variable effects .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Assigns proton environments (e.g., aminomethyl CH₂ at δ ~3.2 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1750 cm⁻¹ for the oxazolone ring) .
  • X-ray Crystallography : Resolves 3D conformation; software like WinGX or ORTEP-3 validates bond angles and torsion .

Advanced: What strategies optimize regioselectivity during benzoxazolone core functionalization?

Methodological Answer:

  • Directing Groups : Introduce electron-donating groups (e.g., methyl) to steer electrophilic substitution to specific positions .
  • Catalytic Systems : Use transition metals (e.g., Pd) for cross-coupling reactions at the C6 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the oxazolone ring .

Basic: How does the aminomethyl group influence physicochemical properties?

Methodological Answer:

  • Solubility : Enhances water solubility via hydrogen bonding compared to non-polar analogs (e.g., benzyl derivatives) .
  • Reactivity : The primary amine enables conjugation (e.g., Schiff base formation) for prodrug design .
  • pKa : The aminomethyl group (pKa ~9.5) impacts ionization under physiological conditions .

Advanced: How to design in vitro/in vivo models for evaluating neuroprotective potential?

Methodological Answer:

  • In Vitro : Use neuronal cell lines (e.g., SH-SY5Y) to assay Aβ aggregation inhibition, referencing Alzheimer’s-related targets like APP metabolism .
  • In Vivo : Employ transgenic mouse models (e.g., APP/PS1) to monitor cognitive improvements via Morris water maze tests .
  • Dosage Optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Oxidation of Aminomethyl : Use degassed solvents and antioxidants (e.g., BHT) .
  • Ring Opening : Avoid strong bases (e.g., NaOH > pH 12) to prevent oxazolone hydrolysis .
  • Byproduct Formation : Monitor reaction progress via TLC and employ column chromatography for purification .

Advanced: How can computational tools predict metabolic pathways of this compound?

Methodological Answer:

  • ADMET Prediction : Software like SwissADME models metabolic stability, cytochrome P450 interactions, and toxicity .
  • Density Functional Theory (DFT) : Calculates activation energies for potential metabolic reactions (e.g., N-demethylation) .
  • Molecular Dynamics Simulations : Simulate binding to liver enzymes (e.g., CYP3A4) to identify labile sites .

Basic: What are the thermal stability profiles of this compound under storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for benzoxazolones) .
  • Storage Conditions : Recommend desiccated, low-temperature (-20°C) environments to prevent hygroscopic degradation .

Advanced: How to analyze enantiomeric purity if chiral centers are introduced?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Correlates optical activity with absolute configuration .
  • Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) for X-ray analysis .

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